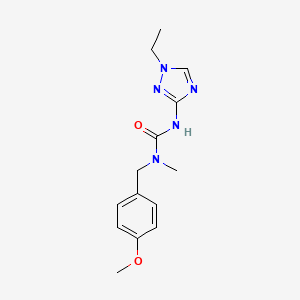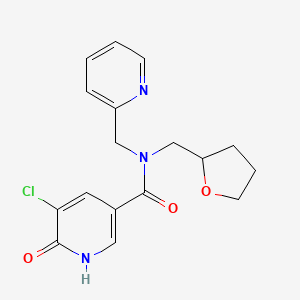![molecular formula C15H21NO3 B5902287 N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5902287.png)
N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EEB or A-192621 and belongs to the class of benzamide derivatives. EEB has been extensively studied for its biological activities and has shown promising results in various experiments.
Wissenschaftliche Forschungsanwendungen
EEB has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, EEB has been shown to have neuroprotective effects and can prevent neuronal death in vitro and in vivo. In cancer research, EEB has been shown to inhibit the growth of cancer cells in vitro and in vivo and can enhance the efficacy of chemotherapy drugs. In drug development, EEB has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Wirkmechanismus
The mechanism of action of EEB is not fully understood, but it is believed to act through multiple pathways. EEB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the activation of genes that are involved in cell survival, differentiation, and apoptosis. EEB has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
EEB has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. EEB has been shown to reduce the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes. EEB has also been shown to protect neurons from oxidative stress and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
EEB has several advantages for lab experiments, including its high purity and stability. EEB is also relatively easy to synthesize, and its synthesis can be scaled up for large-scale production. However, EEB has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of EEB, including its potential applications in the treatment of neurodegenerative diseases, cancer, and other diseases. EEB can also be used as a tool compound to study the mechanisms of HDAC inhibition and Nrf2 activation. Further studies are needed to fully understand the mechanism of action of EEB and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is a promising chemical compound that has potential applications in various fields. EEB has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and neuroprotective effects. EEB has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. Further studies are needed to fully understand the mechanism of action of EEB and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of EEB involves the reaction of 3-hydroxybenzoic acid with 2-methylpropene-1-ol in the presence of a catalyst. The resulting product is then reacted with ethylene oxide to obtain EEB. The yield of the reaction is approximately 60%, and the purity of the product can be improved through further purification techniques.
Eigenschaften
IUPAC Name |
N-(2-ethoxyethyl)-3-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-18-9-8-16-15(17)13-6-5-7-14(10-13)19-11-12(2)3/h5-7,10H,2,4,8-9,11H2,1,3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBNTZCLFKJWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1=CC(=CC=C1)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-oxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propyl}-1,2-oxazinane](/img/structure/B5902206.png)
![ethyl [(5-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]methyl}pyrimidin-2-yl)(methyl)amino]acetate](/img/structure/B5902208.png)
![4-{[sec-butyl(pyridin-3-ylmethyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5902214.png)
![N-[(5-methylpyrazin-2-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5902223.png)
![2-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]nicotinamide](/img/structure/B5902230.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B5902238.png)
![N-(3-methylpyridin-2-yl)-N'-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethane-1,2-diamine](/img/structure/B5902242.png)
![2-fluoro-N-{3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5902250.png)

![N-[4-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5902264.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B5902305.png)

![3-(1-{[1-(3-phenylpropanoyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5902319.png)